

Unveiling Catalyst Dynamics: An In-Situ Comparison of Lanthanum Nickel Oxide Catalysts

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Compound of Interest

Compound Name: *Lanthanum nickel oxide*

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For researchers, scientists, and professionals in drug development, understanding the dynamic nature of catalysts during chemical reactions is paramount for designing more efficient and robust processes. **Lanthanum nickel oxide** (LNO), a perovskite-type material, has garnered significant attention as a versatile catalyst for a range of applications, including methane reforming and CO oxidation. This guide provides an objective comparison of LNO's performance with alternative catalysts, supported by experimental data from in-situ characterization studies. We delve into the detailed methodologies of key experiments and visualize the intricate relationships and workflows involved.

Lanthanum nickel oxide (LaNiO_3) serves as a precursor to highly active catalysts. Under reaction conditions, it undergoes a transformation where nickel nanoparticles emerge from the perovskite lattice, a phenomenon known as exsolution. These exsolved nickel particles, intimately anchored to the lanthanum oxide support, are the primary active sites for various catalytic reactions. In-situ characterization techniques are indispensable for observing these dynamic changes as they happen, providing a real-time window into the catalyst's structural and electronic evolution.

Comparative Performance Analysis

The catalytic performance of **lanthanum nickel oxide** is often benchmarked against other perovskite formulations and traditional supported nickel catalysts. The following tables

summarize quantitative data from various studies, offering a clear comparison of their activity, selectivity, and stability in key industrial reactions.

Methane Dry Reforming (DRM)

The dry reforming of methane ($\text{CH}_4 + \text{CO}_2 \rightarrow 2\text{H}_2 + 2\text{CO}$) is a crucial process for converting greenhouse gases into valuable synthesis gas (syngas). Catalyst stability and resistance to coking are major challenges.

Catalyst	Temperature (°C)	CH ₄ Conversion (%)	CO ₂ Conversion (%)	H ₂ /CO Ratio	Stability	Reference
LaNiO ₃	700	~65	~75	~0.9	Stable over 50h	[1]
La ₂ NiO ₄	700	Higher than LaNiO ₃	-	-	-	[1]
Ni/La ₂ O ₃	700	High initial activity	High initial activity	~1.0	Deactivation due to coking	[1]
La _{0.8} Sr _{0.2} NiO ₃	800	>90	>95	~1.0	Enhanced stability	[1]
Ni/Al ₂ O ₃	750	~71	~68	-	Prone to deactivation	[2]
La _{0.46} Sr _{0.34} Ti _{0.9} Ni _{0.1} O ₃	700	-	-	-	Smaller Ni particles enhance stability	[1]

CO Oxidation

The oxidation of carbon monoxide ($2\text{CO} + \text{O}_2 \rightarrow 2\text{CO}_2$) is vital for pollution control and various chemical processes.

Catalyst	Temperature for 50% CO Conversion (°C)	Reaction Conditions	Reference
LaNiO ₃	~150-200	1% CO, 2% O ₂ in He	[3][4]
NiO/LaNiO ₃	<150	-	[4]
LaCoO ₃	Higher than LaNiO ₃	-	[4]
LaFeO ₃	~250	0.2% CO, 2% O ₂ in He	[5]
LaFe _{0.75} Co _{0.25} O ₃	<200	0.2% CO, 2% O ₂ in He	[5]

Key In-Situ Characterization Techniques: Experimental Protocols

The insights into the dynamic behavior of LNO catalysts are made possible through a suite of powerful in-situ and operando spectroscopic and diffraction techniques.[6][7] Here, we detail the typical experimental methodologies for the most common techniques used.

In-Situ X-ray Diffraction (XRD)

In-situ XRD is employed to monitor the crystalline phase transformations of the catalyst under reaction conditions.[6][8]

- **Objective:** To identify changes in the crystal structure of the LaNiO₃ precursor, such as the decomposition into La₂O₃ and the emergence of metallic nickel or nickel oxide phases, as a function of temperature and gas environment.[6][8]
- **Experimental Setup:** The catalyst powder is placed in a specialized reaction cell transparent to X-rays, equipped with a heater and gas flow controllers. The cell is mounted on a diffractometer.
- **Methodology:**

- The catalyst is heated to the desired reaction temperature under a specific gas flow (e.g., inert gas like He, or a reactive mixture like CH₄/CO₂).^[8]
- XRD patterns are collected at regular intervals as the temperature is ramped up and during isothermal holds.^[6]
- Rietveld refinement of the collected patterns is often used to quantify the weight fractions of the different crystalline phases present at each stage.^[6]
- Typical Observations: Studies have shown that LaNiO₃ starts to decompose at elevated temperatures. For instance, in an inert atmosphere, the transformation to La₂NiO₄ can be observed around 760 °C.^{[6][8]} Depending on the atmosphere, metallic Ni or NiO phases can be detected.^[6]

In-Situ X-ray Absorption Spectroscopy (XAS)

In-situ XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides element-specific information about the oxidation state and local coordination environment of the nickel atoms.^{[9][10][11]}

- Objective: To track the changes in the oxidation state of nickel (e.g., from Ni³⁺ in LaNiO₃ to Ni⁰ in the exsolved metallic nanoparticles) and its coordination with surrounding atoms during the reaction.^{[12][13]}
- Experimental Setup: A specialized in-situ cell is used, which allows the reaction gas to flow over the catalyst while being transparent to X-rays. The experiment is typically conducted at a synchrotron radiation source.
- Methodology:
 - A reference XAS spectrum of the fresh catalyst is recorded at room temperature.
 - The catalyst is then heated to the reaction temperature under the desired gas atmosphere.
 - XAS spectra are continuously collected at the Ni K-edge throughout the experiment.^[12]
 - The XANES region provides information on the oxidation state by analyzing the edge energy position, while the EXAFS region is analyzed to determine the coordination

number and bond distances of the nickel atoms.[12]

- Typical Observations: In-situ XAS studies have confirmed the reduction of Ni^{3+} in the LaNiO_3 perovskite structure to metallic Ni^0 upon heating under a reducing atmosphere.[9][10] These studies can also reveal the formation of Ni-O bonds if the exsolved particles are re-oxidized.[6]

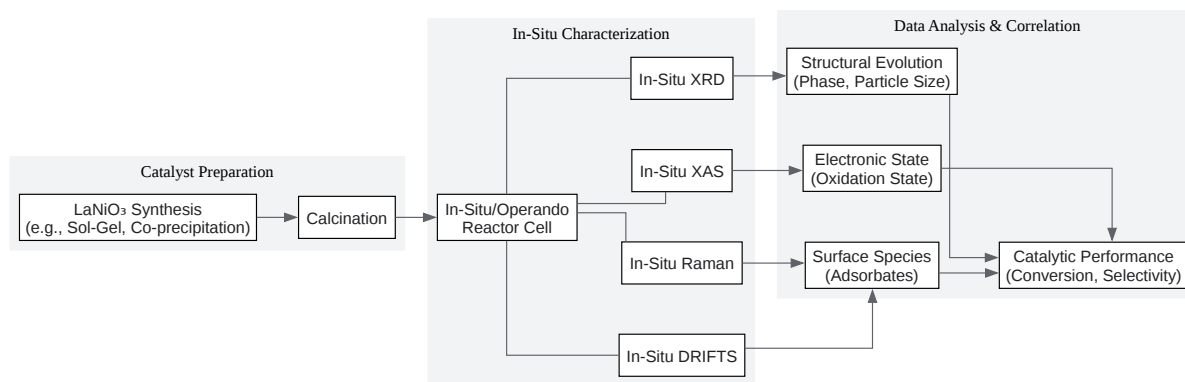
In-Situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)

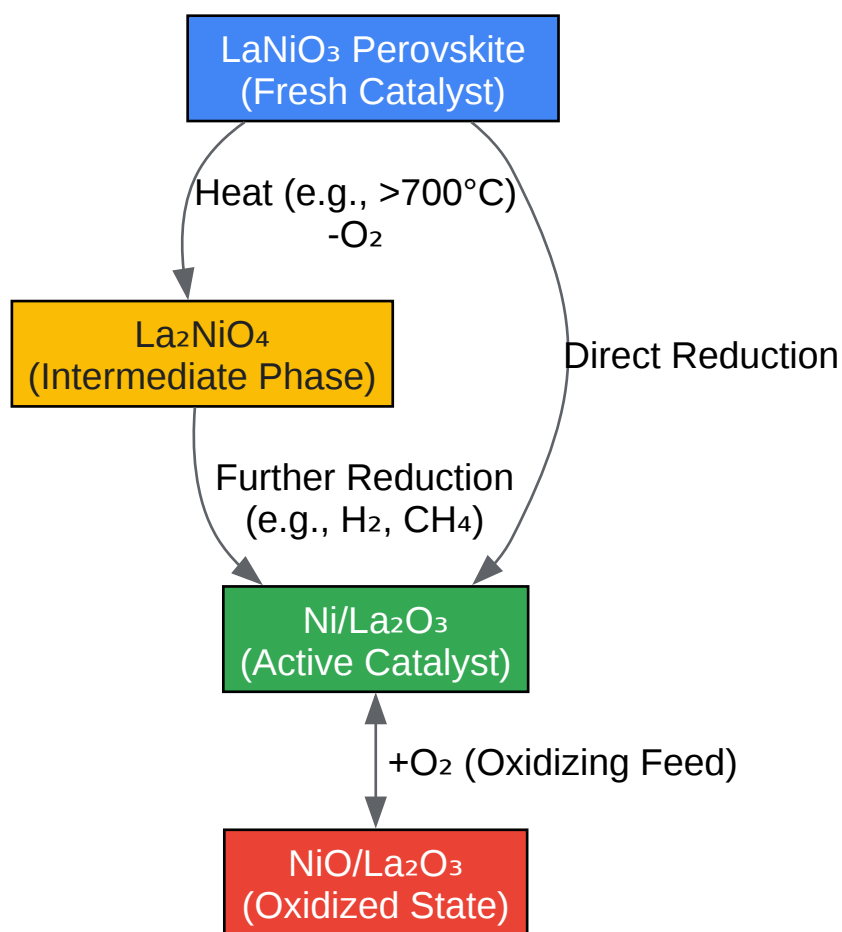
In-situ DRIFTS is a powerful technique for identifying adsorbed species on the catalyst surface and observing the evolution of surface intermediates during a reaction.[5][14][15]

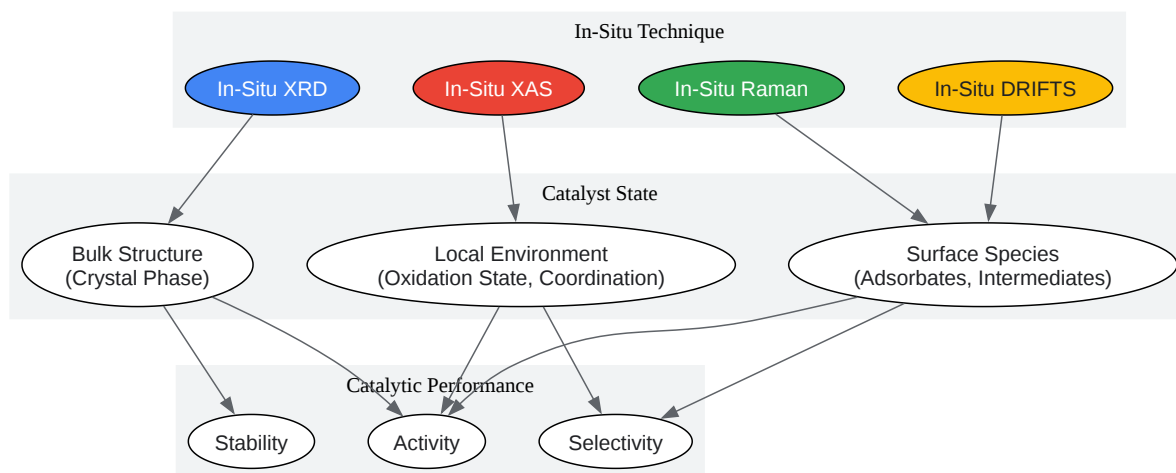
- Objective: To identify surface species such as carbonates, formates, and adsorbed CO, and to understand the reaction mechanism by observing their formation and consumption in real-time.[5][14]
- Experimental Setup: The powdered catalyst is placed in a sample cup within a DRIFTS cell, which has infrared-transparent windows. The cell is connected to a gas delivery system and placed in the sample compartment of an FTIR spectrometer.
- Methodology:
 - The catalyst is pre-treated in a specific gas flow (e.g., inert or oxidizing) at a high temperature to clean the surface.
 - The background spectrum is recorded at the desired reaction temperature under an inert gas flow.
 - The reactive gas mixture is then introduced into the cell, and spectra are collected over time.
- Typical Observations: For CO oxidation, DRIFTS can show the adsorption of CO on the catalyst surface and the subsequent formation of CO_2 in the gas phase.[5][14] In methane reforming, it can help identify carbonate species that may be involved in the reaction pathway or lead to deactivation.[14]

Visualizing the Dynamics of LNO Catalysts

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, provide a visual representation of the experimental workflows and the intricate processes occurring at the catalyst level.







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